6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-
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Overview
Description
6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- is a heterocyclic aromatic compound that belongs to the class of pyridocarbazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a pyridine derivative and a carbazole derivative, followed by methylation at the 1, 2, and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the ring .
Scientific Research Applications
6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s structure allows it to fit between DNA base pairs, stabilizing the DNA complex and preventing proper function .
Comparison with Similar Compounds
Similar Compounds
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide: Similar structure but with a methoxy group at the 9 position.
5-ethyl-2,11-dimethyl-6H-pyrido[4,3-b]carbazolium-9-ol: Similar structure but with ethyl and hydroxyl groups at different positions.
Uniqueness
6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
81531-64-8 |
---|---|
Molecular Formula |
C18H17N2+ |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium |
InChI |
InChI=1S/C18H16N2/c1-11-13-8-9-20(3)12(2)15(13)10-16-14-6-4-5-7-17(14)19-18(11)16/h4-10H,1-3H3/p+1 |
InChI Key |
OEKAAQGTAWUHFK-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C2C=C[N+](=C(C2=CC3=C1NC4=CC=CC=C43)C)C |
Origin of Product |
United States |
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